Cyclobutyl(thiophen-2-yl)methanamine
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Overview
Description
Cyclobutyl(thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H13NS It consists of a cyclobutyl group attached to a thiophene ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(thiophen-2-yl)methanamine typically involves the following steps:
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Formation of the Thiophene Ring: : Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
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Cyclobutyl Group Introduction: : The cyclobutyl group can be introduced through cycloaddition reactions or by using cyclobutyl halides in substitution reactions.
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Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substitution reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutyl(thiophen-2-yl)methanamine has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors .
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Materials Science: : It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
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Biological Studies: : The compound is investigated for its biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
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Industrial Applications: : It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of cyclobutyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Cyclobutyl(thiophen-2-yl)methanamine can be compared with other similar compounds, such as:
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Thiophene Derivatives: : Compounds like 2-aminothiophene and 2-thiophenemethanamine share structural similarities but differ in their functional groups and reactivity.
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Cyclobutyl Compounds: : Cyclobutylamine and cyclobutylmethanol are similar in having the cyclobutyl group but differ in their functional groups attached to the cyclobutyl ring.
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Methanamine Derivatives: : Compounds like benzylamine and phenethylamine have similar amine groups but differ in their aromatic ring structures.
The uniqueness of this compound lies in its combination of the cyclobutyl, thiophene, and methanamine groups, which confer distinct chemical and biological properties.
Biological Activity
Cyclobutyl(thiophen-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutyl group linked to a thiophen-2-yl moiety, contributing to its unique pharmacological profile. The molecular formula is C9H11N with a molecular weight of approximately 149.19 g/mol. The structural integrity of this compound enhances its binding interactions with biological targets, making it a compelling candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is crucial for its potential therapeutic applications, particularly in targeting various cellular processes.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating effectiveness against various bacterial strains.
- Anticancer Potential : The compound's structural features align with known anticancer agents, suggesting it may inhibit cancer cell proliferation.
- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways.
1. Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed that it possesses significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound may be developed into a novel antimicrobial agent.
2. Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing dose-dependent cytotoxicity.
Cell Line | IC50 (µM) |
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MCF-7 | 15 |
A549 | 10 |
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Structural Insights and SAR Studies
Structure–activity relationship (SAR) studies have been critical in understanding the biological activity of this compound. Modifications to the thiophene ring and the cyclobutyl group have been explored to enhance potency and selectivity.
Key Findings from SAR Studies:
- Substituents on the thiophene ring significantly affect biological activity.
- The rigidity introduced by the cyclobutyl group contributes positively to enzyme binding affinity.
Properties
Molecular Formula |
C9H13NS |
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Molecular Weight |
167.27 g/mol |
IUPAC Name |
cyclobutyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H13NS/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2 |
InChI Key |
MAFRVEQQHSVTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CS2)N |
Origin of Product |
United States |
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